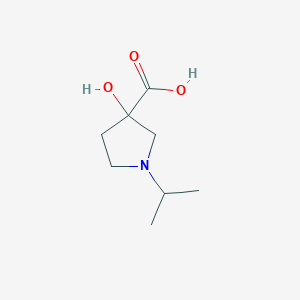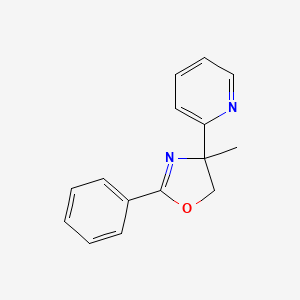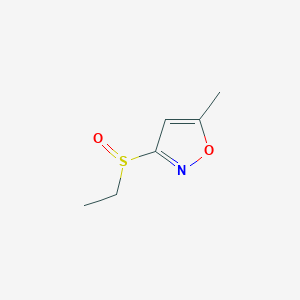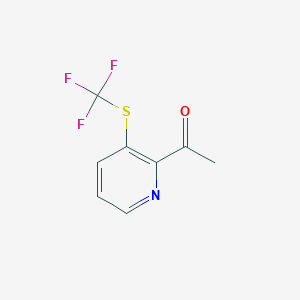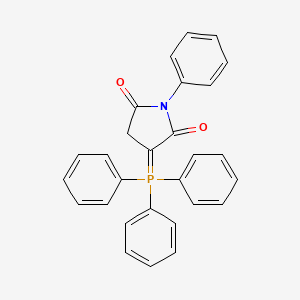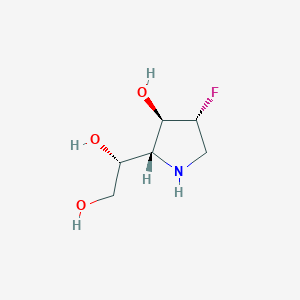
(R)-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group attached to a dihydrooxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with phenylacetonitrile in the presence of a base, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as methylene chloride and catalysts like oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
化学反応の分析
Types of Reactions
®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .
Medicine
In medicinal chemistry, ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The racemic mixture of the compound.
2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrothiazole: A similar compound with a thiazole ring instead of an oxazole ring.
2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydroimidazole: A compound with an imidazole ring.
Uniqueness
®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and specific substitution pattern. The presence of the chlorine atom on the pyridine ring and the phenyl group on the dihydrooxazole ring confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
(4R)-2-(4-chloropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-7-16-12(8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1 |
InChIキー |
DRIDYVJXRZZAIR-ZDUSSCGKSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=NC=CC(=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
C1C(N=C(O1)C2=NC=CC(=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
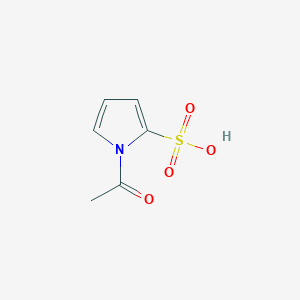
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
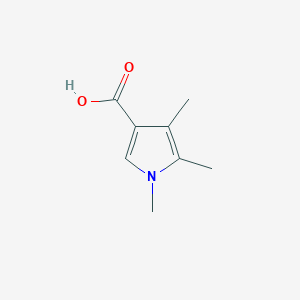
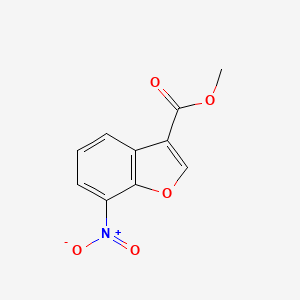
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
